2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride 2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685231
InChI: InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H
SMILES:
Molecular Formula: C5H10ClNOS
Molecular Weight: 167.66 g/mol

2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride

CAS No.:

Cat. No.: VC16685231

Molecular Formula: C5H10ClNOS

Molecular Weight: 167.66 g/mol

* For research use only. Not for human or veterinary use.

2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride -

Specification

Molecular Formula C5H10ClNOS
Molecular Weight 167.66 g/mol
IUPAC Name 2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride
Standard InChI InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H
Standard InChI Key JBCMWVOOFXBLKR-UHFFFAOYSA-N
Canonical SMILES C1C2CNC1CS2=O.Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride comprises a bicyclic system with a sulfur atom in one ring and a nitrogen atom in the other, accompanied by an oxide functional group and a hydrochloride counterion . The bicyclo[2.2.1]heptane skeleton imposes significant steric strain, which influences both its chemical reactivity and conformational stability. Key structural features include:

  • Molecular Formula: C6H11ClNOS\text{C}_6\text{H}_{11}\text{ClNOS} (hydrochloride salt form).

  • Molecular Weight: 183.66 g/mol.

  • Stereochemistry: The sulfur and nitrogen atoms occupy distinct positions within the bicyclic framework, with the oxide group positioned exo relative to the bridgehead .

The compound’s three-dimensional conformation has been corroborated by nuclear magnetic resonance (NMR) spectroscopy, which identifies distinct proton environments corresponding to the bridgehead (δ 5.10–5.90 ppm) and exo/endo substituents . Infrared (IR) spectroscopy further confirms the presence of the sulfoxide group through characteristic stretching vibrations at 1,605 cm1^{-1}.

Synthesis and Reaction Pathways

Palladium-Catalyzed Aminoacyloxylation

MethodCatalystYield (%)Key Advantages
Palladium-catalyzedPd(OAc)2_240–65High regioselectivity, scalability
Platinum-mediatedPtO2_218–36Stereochemical precision

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form exhibits high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but limited solubility in nonpolar solvents like hexane. The compound is stable under ambient conditions but undergoes decomposition at elevated temperatures (>200°C).

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 5.90 (t, J = 5 Hz, 1H, bridgehead), 5.10 (br s, 2H, NH), 3.20–3.50 (m, 4H, CH2_2), 2.80 (s, 2H, CH) .

  • IR (KBr): 3,000–2,550 cm1^{-1} (N-H stretch), 1,605 cm1^{-1} (S=O stretch).

Applications in Medicinal Chemistry

Biological Activity

The strained bicyclic structure and heteroatom-rich composition make this compound a promising scaffold for drug discovery. Preliminary studies suggest interactions with central nervous system (CNS) targets, including GABAA_A receptors and monoamine transporters . Derivatives modified at the nitrogen or sulfur positions have shown analgesic and anxiolytic activities in rodent models .

Role in Organic Synthesis

As a building block, the compound participates in diverse transformations:

  • Nucleophilic Substitution: The nitrogen atom undergoes alkylation or acylation to produce N-derivatives .

  • Oxidation/Reduction: The sulfoxide group can be further oxidized to sulfone or reduced to thioether, enabling modular functionalization .

Comparative Analysis with Related Compounds

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-Dioxide

The dioxide variant (PubChem CID 20581438) lacks the oxide’s redox versatility but exhibits enhanced stability. Key differences include:

  • Molecular Weight: 147.20 g/mol vs. 183.66 g/mol .

  • Reactivity: The dioxide is inert toward further oxidation but susceptible to nucleophilic attack at sulfur .

Challenges and Future Directions

Current limitations include the moderate yields of palladium-catalyzed syntheses and the scarcity of in vivo pharmacological data. Future research should prioritize:

  • Catalyst Optimization: Developing chiral catalysts to access enantiopure derivatives.

  • Biological Profiling: Comprehensive screening against therapeutic targets, including kinases and GPCRs.

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